3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-7-11-12(9)14(17)15(13(11)16)8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMACFPCOBZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H15NO2
- Molecular Weight : 229.27 g/mol
- Structure : The compound features a bicyclic structure with a benzyl group and a methyl group attached to a nitrogen-containing ring.
Synthesis and Preparation Methods
The synthesis of 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multi-step organic reactions. Common methods include:
- Cyclization of Precursors : This method requires specific catalysts and solvents to achieve high purity and yield.
- Industrial Production : Large-scale synthesis often utilizes automated reactors and continuous flow systems for efficiency.
Medicinal Chemistry
The compound is investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Cytotoxicity : In vitro assays have shown selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
Organic Synthesis
This compound serves as a building block in the synthesis of more complex molecules, contributing to the development of novel compounds in organic chemistry.
Biological Research
The compound's interactions with enzymes and receptors are studied to elucidate its biological activity and mechanisms of action, which may lead to advancements in drug discovery.
Case Study 1: Antimicrobial Screening
A study assessed the antimicrobial efficacy of various bicyclic compounds, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration comparable to established antibiotics.
Case Study 2: Cytotoxicity Assay
In vitro assays on human cancer cell lines revealed that the compound exhibited selective cytotoxicity towards breast cancer cells (MCF7), with an IC50 value of approximately 25 µM, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares structural features, synthesis routes, and key properties of 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione with analogous bicyclic compounds:
Physicochemical Properties
- Melting/Boiling Points : Data for the target compound are unavailable. However, analogs like 3-benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane exhibit predicted properties: density 1.184 g/cm³, boiling point 337.8°C, and pKa ~14 .
Biological Activity
3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione, with the molecular formula , is a bicyclic compound notable for its complex structure, which includes a benzyl group and a nitrogen-containing ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. These interactions can lead to alterations in metabolic pathways, potentially affecting cellular functions and signaling mechanisms.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Cytotoxicity : Investigations into its cytotoxic effects reveal potential applications in cancer therapy, particularly against specific tumor cell lines.
Comparative Biological Activity
To better understand the biological significance of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Bicyclic | Analgesic properties |
| 3-Azabicyclo[3.3.1]nonane | Bicyclic | Antidepressant effects |
| 1-Azabicyclo[3.2.0]heptane | Bicyclic | Neuroprotective effects |
Case Study 1: Antimicrobial Screening
A study conducted on the antimicrobial efficacy of various bicyclic compounds included this compound. The results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Cytotoxicity Assay
In vitro assays were performed on several human cancer cell lines to evaluate the cytotoxic potential of this compound. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF7) with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent.
Research Findings Summary
Recent investigations into the biological activity of this compound have highlighted its multifaceted role in medicinal chemistry:
- Synthesis and Characterization : The synthesis involves multi-step organic reactions with high yields achievable under optimized conditions.
- Biological Testing : Comprehensive biological assays have confirmed its potential efficacy against various pathogens and cancer cell lines.
Q & A
Q. How does crystallography contribute to understanding structure-property relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
